molecular formula C9H10BrClO B6327971 2-Bromo-1-chloro-4-isopropoxybenzene CAS No. 201849-20-9

2-Bromo-1-chloro-4-isopropoxybenzene

Cat. No.: B6327971
CAS No.: 201849-20-9
M. Wt: 249.53 g/mol
InChI Key: OGNRHIXYWKPIGR-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-4-isopropoxybenzene: is a halogenated benzene derivative with the molecular formula C9H10BrClO and a molecular weight of 249.53 g/mol . This compound is characterized by the presence of bromine, chlorine, and isopropoxy groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Halogenation: The synthesis of 2-Bromo-1-chloro-4-isopropoxybenzene typically involves the halogenation of a suitable benzene derivative.

    Industrial Production Methods: Industrial production may involve multi-step synthesis, including protection and deprotection steps to ensure selective halogenation.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include various substituted benzene derivatives.

    Oxidation Products: Typically, oxidized forms of the benzene ring.

    Reduction Products: Reduced forms of the benzene ring or the isopropoxy group.

Mechanism of Action

The mechanism by which 2-Bromo-1-chloro-4-isopropoxybenzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine or chlorine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved vary depending on the specific application and the nature of the nucleophile .

Properties

IUPAC Name

2-bromo-1-chloro-4-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNRHIXYWKPIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201266479
Record name 2-Bromo-1-chloro-4-(1-methylethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201849-20-9
Record name 2-Bromo-1-chloro-4-(1-methylethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201849-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-chloro-4-(1-methylethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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